
3-(Methoxymethyl)oxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methoxymethyl)oxolan-2-one is an organic compound belonging to the class of oxolanes It is characterized by a five-membered ring structure containing an oxygen atom and a methoxymethyl group attached to the second carbon of the oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)oxolan-2-one can be achieved through several methods. One common approach involves the cyclization of 3-(methoxymethyl)propanoic acid under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the oxolane ring.
Another method involves the reaction of 3-(methoxymethyl)propanol with phosgene or a phosgene equivalent, such as triphosgene, in the presence of a base like pyridine. This reaction leads to the formation of the oxolane ring through an intramolecular cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
3-(Methoxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form, such as tetrahydrofuran derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted oxolane derivatives.
科学研究应用
3-(Methoxymethyl)oxolan-2-one has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 3-(Methoxymethyl)oxolan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The methoxymethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The oxolane ring structure provides stability and reactivity, making it a versatile compound in various chemical reactions.
相似化合物的比较
Similar Compounds
γ-Butyrolactone:
Oxolan-3-one: Another oxolane derivative with a different substitution pattern.
Uniqueness
3-(Methoxymethyl)oxolan-2-one is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility and makes it a valuable intermediate in organic synthesis. The compound’s versatility in undergoing various chemical reactions also sets it apart from other similar oxolane derivatives.
属性
CAS 编号 |
61541-26-2 |
|---|---|
分子式 |
C6H10O3 |
分子量 |
130.14 g/mol |
IUPAC 名称 |
3-(methoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C6H10O3/c1-8-4-5-2-3-9-6(5)7/h5H,2-4H2,1H3 |
InChI 键 |
KLNXXRMWADTJDD-UHFFFAOYSA-N |
规范 SMILES |
COCC1CCOC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Triethoxy[2-(triethylsilyl)ethyl]silane](/img/structure/B14585550.png)
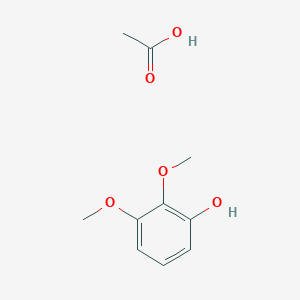
![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)
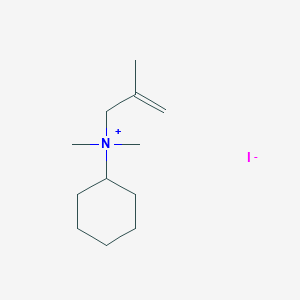
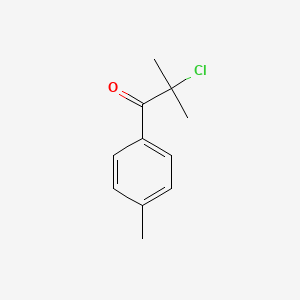

![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)
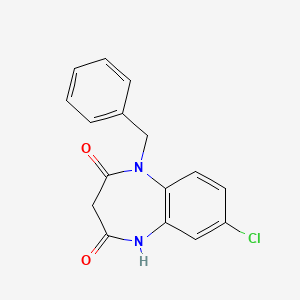


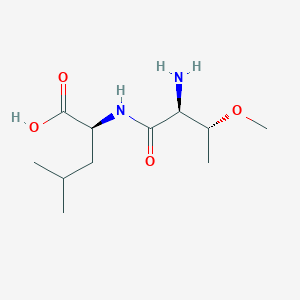
![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)

![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)
